aluminum;benzenesulfonic acid;trihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
aluminum;benzenesulfonic acid;trihydroxide is a compound formed by the reaction of benzenesulfonic acid with aluminum
Mechanism of Action
Target of Action
It is known that benzenesulfonic acid derivatives can interact with various biological targets, depending on their specific structure and the presence of functional groups .
Mode of Action
Benzenesulfonic acid, a related compound, is known to act as an acid catalyst in various organic reactions, such as esterification, alkylation, and condensation reactions . It is also used as a sulfonating agent to introduce sulfonic acid (SO3H) groups into organic compounds .
Biochemical Pathways
Benzenesulfonic acid and its derivatives can potentially influence a variety of biochemical pathways due to their ability to donate or accept protons, thereby affecting the ph and ionic strength of the biological environment .
Pharmacokinetics
Benzenesulfonic acid is known to be soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . This suggests that the compound may have good bioavailability when administered orally or intravenously .
Result of Action
Based on the properties of benzenesulfonic acid, it can be inferred that the compound may have potential effects on ph regulation and ionic balance in cells .
Action Environment
The action, efficacy, and stability of Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its solubility and reactivity . Additionally, the presence of other ions in the environment can also affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, hydroxy-, aluminum salt (3:1) typically involves the reaction of benzenesulfonic acid with aluminum hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 3 \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{Al(OH)}_3 \rightarrow (\text{C}_6\text{H}_5\text{SO}_3)_3\text{Al} + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, hydroxy-, aluminum salt (3:1) involves large-scale reactions using high-purity reactants. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a reactor with precise temperature and pH control to ensure the complete conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
aluminum;benzenesulfonic acid;trihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The sulfonic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonic acid salts.
Scientific Research Applications
aluminum;benzenesulfonic acid;trihydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including Friedel-Crafts acylation and alkylation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, known for its strong acidic properties and use in various chemical reactions.
p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring, used as a catalyst in organic synthesis.
Sulfanilic acid: Another sulfonic acid derivative with applications in dye production and analytical chemistry.
Uniqueness
aluminum;benzenesulfonic acid;trihydroxide is unique due to the presence of the aluminum ion, which imparts distinct chemical properties and enhances its reactivity compared to other sulfonic acid derivatives. This makes it particularly useful in specific industrial and research applications.
Properties
CAS No. |
1300-35-2 |
---|---|
Molecular Formula |
C18H15AlO12S3 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
aluminum;2-hydroxybenzenesulfonate |
InChI |
InChI=1S/3C6H6O4S.Al/c3*7-5-3-1-2-4-6(5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3 |
InChI Key |
UKSASPUQUJKXGV-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[OH-].[OH-].[OH-].[Al+3] |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Al+3] |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.